2,3-Diaminophenol chemical properties
2,3-Diaminophenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,3-Diaminophenol, a versatile aromatic compound with significant applications in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics and reactivity.
Chemical and Physical Properties
2,3-Diaminophenol is an aromatic organic compound containing a phenol ring substituted with two adjacent amino groups. Its structure lends itself to a variety of chemical reactions, making it a valuable building block in the synthesis of heterocyclic compounds, polymers, and coordination complexes.
Table 1: General and Physical Properties of 2,3-Diaminophenol
| Property | Value | Reference |
| IUPAC Name | 2,3-diaminophenol | [1] |
| Synonyms | 3-Hydroxy-o-phenylenediamine | [2] |
| CAS Number | 59649-56-8 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Appearance | White to off-white or grey crystalline powder | [3][4] |
| Melting Point | 161-165 °C (lit.) | [3][5][6][7] |
| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [3] |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.81 ± 0.10 (Predicted) | [3] |
| Solubility | Insoluble in water | [2] |
Spectral Data
The structural features of 2,3-Diaminophenol can be elucidated through various spectroscopic techniques.
Table 2: Spectral Properties of 2,3-Diaminophenol
| Technique | Data | Reference |
| ¹H NMR | Spectra available in DMSO-d₆ | [6][8][9] |
| ¹³C NMR | Spectra available | [10] |
| Infrared (IR) | ATR-IR spectra available | [1][11] |
| Mass Spectrometry (MS) | GC-MS data available | [10] |
| UV Absorption Maxima | 280-290 nm and 320-340 nm | [8] |
Synthesis and Reactivity
2,3-Diaminophenol is a reactive molecule due to the presence of nucleophilic amino groups and an activated aromatic ring. It participates in a range of chemical transformations.
Synthesis
A common synthetic route to 2,3-Diaminophenol involves the reduction of 2,3-dinitrophenol.
Caption: Synthesis of 2,3-Diaminophenol.
Key Reactions
2,3-Diaminophenol serves as a precursor for the synthesis of various complex molecules.
-
Condensation Reactions: It readily reacts with carbonyl compounds like aldehydes and ketones to form Schiff bases and heterocyclic compounds such as benzodiazepines and benzoxazepines.[5][12]
-
Formation of Complexes: It can form complexes with transition metals, including palladium(II) and platinum(II).[5][8]
-
Electrochemical Oxidation: 2,3-Diaminophenol can undergo electropolymerization to form poly(2,3-diaminophenol).[5][13]
Caption: Major reaction pathways of 2,3-Diaminophenol.
Experimental Protocols
Synthesis of 2,3-Diaminophenol (General Procedure)
A general method for the synthesis of aminophenols involves the reduction of the corresponding nitrophenols. For 2,3-diaminophenol, this is typically achieved through the catalytic hydrogenation of 2,3-dinitrophenol.
Experimental Workflow: Synthesis of 2,3-Diaminophenol
Caption: General workflow for synthesizing 2,3-Diaminophenol.
Synthesis of a Schiff Base with Salicylaldehyde
The reaction of 2,3-diaminophenol with salicylaldehyde yields an unsymmetrical Schiff base.[12]
-
Procedure: Salicylaldehyde and 2,3-diaminophenol are reacted in a 2:1 molar ratio in absolute ethanol. The mixture is stirred at 50 °C for 1 hour.[12] The resulting Schiff base can then be used as a ligand for the coordination of metal ions.[12]
Electropolymerization of 2,3-Diaminophenol
Poly(2,3-diaminophenol) can be synthesized via electrochemical oxidation.
-
Procedure: The electropolymerization is typically carried out using cyclic voltammetry.[13] It has been noted that obtaining appropriate deposits requires the use of very anhydrous acetonitrile as the solvent.[13]
General Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, often via a chromatographic system like Gas Chromatography (GC) for volatile compounds.[17][18]
-
Ionize the sample using an appropriate technique (e.g., Electron Ionization for GC-MS) and analyze the mass-to-charge ratio of the resulting ions.[19]
-
Safety and Handling
2,3-Diaminophenol is a chemical that requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information for 2,3-Diaminophenol
| Hazard Statement | Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.
-
Skin and Body Protection: Lab coat.
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3]
This guide provides a foundational understanding of the chemical properties and handling of 2,3-Diaminophenol. For specific applications and advanced research, consulting primary literature is recommended.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. US3206513A - Process for the preparation of salicylaldehyde - Google Patents [patents.google.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaminophenol(59649-56-8) 1H NMR spectrum [chemicalbook.com]
- 7. CN101085741A - Method for synthesizing 3,4-diaminophenol - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. investigadores.uta.cl [investigadores.uta.cl]
- 14. cif.iastate.edu [cif.iastate.edu]
- 15. EMMI Materials - Infrared Spectroscopy [emmi-materials.cnrs.fr]
- 16. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 17. drugfuture.com [drugfuture.com]
- 18. organomation.com [organomation.com]
- 19. rsc.org [rsc.org]
